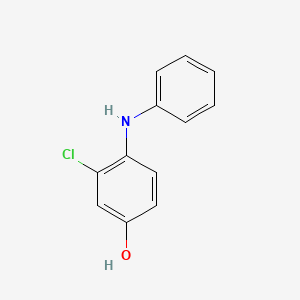

4-Anilino-3-chlorophenol

Description

Structure

3D Structure

Properties

CAS No. |

85639-02-7 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4-anilino-3-chlorophenol |

InChI |

InChI=1S/C12H10ClNO/c13-11-8-10(15)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14-15H |

InChI Key |

MPQFXCKGCUWYHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro Aminophenols and Analogous Structures

Established Synthetic Routes for 4-Amino-3-chlorophenol (B108459)

Classic synthetic strategies for producing 4-amino-3-chlorophenol rely on foundational organic reactions, primarily involving the reduction of nitrated aromatic compounds or the functionalization of a phenol (B47542) ring.

The reduction of a nitro group to an amine is a cornerstone of aniline (B41778) synthesis. For 4-amino-3-chlorophenol, two primary nitro precursors are commonly utilized: 3-chloro-4-nitrophenol (B188101) and o-chloronitrobenzene.

The reduction of 3-chloro-4-nitrophenol is a direct and widely cited method. A common approach involves the use of iron powder in an acidic medium, such as acetic acid mixed with ethanol. chemicalbook.com In a typical procedure, 3-chloro-4-nitrophenol is dissolved in ethanol, to which iron powder and acetic acid are added. The mixture is then heated, often to around 80°C, for several hours to complete the reduction. chemicalbook.com This method has been reported to achieve high yields, with one study documenting a yield of 88%. chemicalbook.com Iron is a cost-effective and chemoselective reducing agent for nitroarenes. tandfonline.comthieme-connect.comlongdom.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-chloro-4-nitrophenol | Iron powder, Acetic acid, Ethanol | 26 - 80°C, 16 h | 4-Amino-3-chlorophenol | 88% | chemicalbook.com |

| Substituted Nitroarene | Iron powder, CaCl2, Ethanol/H2O | 60°C, 30 min | Corresponding Arylamine | 77-91% | thieme-connect.com |

This table presents data on the reduction of nitro precursors to form aminophenols and related anilines.

Starting from o-chloronitrobenzene involves a more complex transformation where a hydroxyl group must be introduced onto the benzene (B151609) ring in addition to the nitro group reduction. One patented process describes the synthesis of 4-amino-3-chlorophenol from o-chloronitrobenzene in the presence of strong acids and molybdenum salt catalysts. chemicalbook.comgoogle.comchemicalbook.com However, this method has been noted for producing a significant number of by-products, making it less practical for some applications. google.com Another approach involves the electrolytic reduction of o-chloronitrobenzene, where an intermediate, o-chlorophenylhydroxylamine, rearranges in an acid-catalyzed process to form 4-amino-3-chlorophenol. orgsyn.org

An alternative route begins with m-chlorophenol . This method introduces the required amino and hydroxyl functionalities onto the benzene ring through diazotization and coupling reactions. chemicalbook.comchemicalbook.com A specific patent outlines this process, which, despite having a shorter synthetic route, presents significant challenges for industrial-scale production due to the inherent instability and explosive nature of the diazonium salt intermediate. google.com

Advanced Synthetic Techniques and Reactor Technologies

To overcome the limitations of traditional batch processing, particularly regarding safety and efficiency, advanced reactor technologies have been applied to the synthesis of chloro-aminophenols.

The synthesis of 4-amino-3-chlorophenol has been successfully adapted to a multi-temperature-zone continuous flow microchannel reactor system. google.compatsnap.com This technology leverages the superior mass and heat transfer efficiencies of microreactors to safely control highly exothermic reactions like diazotization. google.commicroflutech.com

In a patented method, sulfanilic acid is used as the initial raw material. google.compatsnap.com It undergoes a three-step reaction sequence:

Diazotization: An aqueous solution of sulfanilic acid, sodium nitrite, and an inorganic base is reacted with dilute hydrochloric acid in a microchannel reactor. The efficient heat removal prevents the decomposition of the unstable diazonium salt that can occur due to localized high temperatures in batch reactors. google.com

Coupling: The newly formed diazonium salt immediately enters a subsequent reaction module where it couples with m-chlorophenol. The continuous flow nature ensures the unstable intermediate is consumed as it is formed, minimizing side reactions. google.com

Reduction: The resulting azo compound is then reduced to yield the final product, 4-amino-3-chlorophenol.

This continuous flow process not only enhances safety but also improves product yield and purity, with reported total yields reaching over 81%. google.com

| Technology | Starting Materials | Key Steps | Advantages | Reported Yield | Reference |

| Continuous Flow Microchannel Reactor | Sulfanilic acid, m-chlorophenol | Diazotization, Coupling, Reduction | Enhanced safety, stable temperature control, avoids decomposition of diazonium salt, scalable. | 81.91% - 83.09% | google.com |

This table summarizes the application of advanced reactor technology in the synthesis of 4-amino-3-chlorophenol.

Catalytic Strategies in Synthesis of Amino-Chlorophenols and Related Compounds

Catalysis is central to many of the synthetic steps involved in producing amino-chlorophenols, from the primary reduction of nitro groups to more complex coupling reactions.

A variety of metal catalysts are employed, chosen for their specific activity and selectivity under different reaction conditions.

Molybdenum Salts: Molybdenum compounds are effective catalysts in several synthetic routes. Molybdenum salts are used in conjunction with strong acids to synthesize 4-amino-3-chlorophenol from o-chloronitrobenzene. chemicalbook.comgoogle.comchemicalbook.com Molybdenum sulfide (B99878) has also been identified as an acid-insensitive hydrogenation catalyst for the reduction of aryl nitro compounds. google.com Furthermore, molybdenum hexacarbonyl, Mo(CO)₆, can act as a reducing agent for nitroarenes. researchgate.net

Iron Powder: As previously mentioned, iron powder is a workhorse catalyst for the reduction of nitro compounds. longdom.org It is valued for its low cost and high chemoselectivity, often used with an acid co-reagent like acetic acid or a salt such as ammonium (B1175870) chloride or calcium chloride. chemicalbook.comthieme-connect.comcommonorganicchemistry.com The Fe/CaCl₂ system in an ethanol/water mixture, for example, has been shown to reduce various substituted nitroarenes to their corresponding anilines in high yields (77-91%) under mild conditions (60°C). thieme-connect.com

Palladium: Palladium catalysts are versatile and highly efficient, particularly for hydrogenation and coupling reactions. nih.gov In the context of synthesizing related structures, palladium on carbon (Pd/C) is used for the hydrogenation of nitro groups, such as in the reduction of 4-benzyloxy-3-chloronitrobenzene. semanticscholar.org Palladium catalysts also enable novel C–O bond cleavage and C–N bond formation reactions. For instance, a Pd-catalyzed reductive coupling of phenols with anilines has been developed to produce cyclohexylamine (B46788) derivatives, using sodium formate (B1220265) as a safe hydrogen donor. nih.govrsc.org This demonstrates palladium's role in creating analogous amine structures from phenolic precursors. researchgate.netthieme-connect.comacs.org

Reaction Mechanisms and Chemical Reactivity of Substituted Chloro Phenols and Anilines

Oxidation Pathways and Mechanisms

Oxidation reactions of substituted phenols and anilines are of significant interest, particularly in the context of environmental degradation of pollutants and in synthetic chemistry. These processes can proceed through several mechanisms, including one-electron transfer and hydrogen atom transfer.

The aniline (B41778) moiety is susceptible to oxidation via one-electron transfer. acs.org This process involves the removal of a single electron from the nitrogen atom, forming a radical cation. nih.govnih.gov The stability of this radical cation and the feasibility of the one-electron transfer are influenced by the nature of the substituents on the aromatic ring. Electron-donating groups enhance the electron density on the nitrogen, facilitating oxidation, while electron-withdrawing groups have the opposite effect. chemistrysteps.com

For instance, in the oxidation of substituted anilines by an excited triplet state of a sensitizer (B1316253) like methylene (B1212753) blue, the reaction kinetics are well-described by a Sandros–Boltzmann model, which relates the reaction rate constants to the free energy of the reaction. acs.orgnih.govresearchgate.net The oxidation potentials of the anilines are a key parameter in these models. acs.org Computational studies have shown that for aniline itself, one-electron oxidation does not significantly alter the tautomeric preference, with the enamine form remaining favored over the imine form. nih.govnih.gov

The presence of a chloro group, as in 4-chloroaniline (B138754), influences the oxidation potential. rsc.org The oxidation of 4-chloroaniline can lead to the formation of 4-chloronitrosobenzene, a reaction catalyzed by enzymes like chloroperoxidase. nih.govnih.gov

Phenols readily undergo oxidation through a hydrogen atom transfer (HAT) mechanism, where the hydrogen atom of the hydroxyl group is abstracted. nih.govacs.org This process is fundamental to the antioxidant activity of many phenolic compounds. researchgate.net The rate of HAT is primarily influenced by the bond dissociation energy (BDE) of the O-H bond. acs.orgnih.govresearchgate.net Substituents on the phenol (B47542) ring that can stabilize the resulting phenoxyl radical will lower the O-H BDE and thus increase the rate of HAT.

Studies on the oxidation of substituted phenols by triplet methylene blue have shown a correlation between the proton-coupled electron transfer rate constants and the O–H bond dissociation free energy, with a secondary dependence on the phenol's pKa. acs.orgnih.govresearchgate.net Theoretical calculations have been successfully used to model these rate constants using computed bond dissociation free energies. acs.orgresearchgate.net The reactivity of N-oxyl radicals in HAT from activated phenols is influenced by both enthalpic requirements of the ArO-H and NO-H bond dissociation energies and by polar effects that can stabilize the transition state. acs.org

Triplet excited states of photosensitizers, such as methylene blue (MB) and components of dissolved organic matter (DOM), play a crucial role in the indirect photo-oxidation of anilines and phenols in aqueous environments. acs.orgacs.orgnih.govmdpi.com These excited states are potent oxidants that can react with substrates through either one-electron transfer or hydrogen atom transfer.

Methylene blue, when photoexcited, forms a triplet state (³MB⁺*) that can oxidize anilines via one-electron transfer and phenols via proton-coupled electron transfer. acs.orgacs.orgnih.gov The reaction rates are influenced by the oxidation potential of the aniline or the O-H bond dissociation energy of the phenol. acs.orgnih.gov

Dissolved organic matter, a complex mixture of organic compounds in natural waters, can also act as a photosensitizer. rsc.orgmdpi.comacs.org Upon absorbing sunlight, DOM can form triplet excited states (³DOM*) that are capable of oxidizing pollutants like chlorophenols. rsc.orgresearchgate.net The efficiency of this process depends on the chemical composition and optical properties of the DOM. acs.org Biochar-derived DOM, for example, has been shown to be a potent photosensitizer, generating reactive oxygen species that can degrade chlorophenols. rsc.org

Reduction Processes

Reduction reactions provide important pathways for the transformation of substituted chlorophenols, particularly for detoxification and synthesis.

Catalytic hydrogenation is an effective method for the reduction of chlorophenols. nih.gov This process typically involves the use of a metal catalyst, such as palladium (Pd) or ruthenium (Ru), and a hydrogen source. nih.govacs.orgbohrium.commdpi.com The reaction can lead to two primary outcomes: hydrodechlorination (HDC), where the chlorine atom is replaced by a hydrogen atom, and hydrogenation of the aromatic ring. nih.govacs.orgmdpi.comrsc.org

Hydrodechlorination is a key step in the detoxification of chlorinated aromatic compounds. mdpi.comiaea.orgnih.gov For 4-chlorophenol (B41353), HDC yields phenol as the primary product. bohrium.commdpi.comrsc.org The efficiency and selectivity of the catalyst are crucial. For example, Pd-based catalysts are widely used and can be supported on various materials like activated carbon, alumina, or graphene to enhance their activity and stability. nih.govbohrium.commdpi.comrsc.org The addition of a second metal, such as copper, to a Pd catalyst can improve the dispersion of Pd particles and influence the catalytic activity and selectivity, for instance, by inhibiting the further hydrogenation of phenol. rsc.org

Recent studies have explored the use of Ru as a cost-effective alternative to Pd for the electrocatalytic hydrogenation of chlorophenols. nih.govacs.org Ru has shown high efficiency for both hydrodechlorination and subsequent hydrosaturation of the phenol ring to produce cyclohexanol, a less toxic and value-added compound. nih.govacs.org The reaction mechanism on Ru is proposed to proceed via direct electron transfer, which differs from the indirect pathway involving atomic hydrogen on Pd. nih.gov

The reusability of the catalyst is an important factor for practical applications. Magnetic nanocatalysts, such as Pd supported on Fe₃O₄@C, offer the advantage of easy separation and recovery from the reaction mixture. rsc.org

Computational and Theoretical Investigations of Chloro Aminophenol Structures

Quantum Chemical Calculations of Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating the fundamental electronic properties of molecules. These calculations offer insights into the molecule's stability, reactivity, and potential interactions.

Aqueous Oxidation Potentials and Bond Dissociation Free Energies

The susceptibility of a molecule to oxidation and the strength of its chemical bonds are critical parameters determining its environmental fate and reactivity. For a compound like 4-Anilino-3-chlorophenol, which contains both a phenol (B47542) and an aniline (B41778) moiety, two key energetic parameters are the aqueous oxidation potential (Eox) and the O-H bond dissociation free energy (BDFE).

Aqueous Oxidation Potential (Eox) : The oxidation potential of the aniline moiety is a measure of the ease with which the molecule can lose an electron in an aqueous environment. This is a crucial factor in predicting its behavior in oxidative chemical processes. The calculation of Eox is typically achieved using a thermodynamic cycle (Born-Haber cycle) that dissects the process into more easily computable energy components. acs.org This involves calculating the gas-phase adiabatic ionization energy (IEgas) and the free energies of solvation for both the neutral molecule and its resulting radical cation. acs.org

Computational studies on substituted anilines often employ DFT methods like M06-2X with an appropriate basis set (e.g., 6-31+G(d)) and an implicit solvation model like the SMD model to accurately compute these values. acs.org While direct calculation of absolute oxidation potentials can be challenging, computed values show a strong correlation with experimental data within a family of compounds, allowing for reliable prediction. acs.orgumn.edu Research indicates that even less computationally demanding semiempirical methods can yield useful linear correlations for predicting oxidation potentials. rsc.org

Bond Dissociation Free Energy (BDFE) : For the phenolic part of the molecule, the homolytic bond dissociation of the hydroxyl (O-H) group is a primary pathway for reactions involving free radicals. The BDFE represents the energy required to break this bond, forming a phenoxyl radical and a hydrogen atom. A lower BDFE indicates a weaker O-H bond and higher antioxidant activity or susceptibility to certain degradation pathways. DFT studies, for instance using the (RO)B3LYP functional with a large basis set like 6-311++G(2df,2p), have been shown to calculate BDE values for substituted phenols that are in close agreement with experimental results. mdpi.com The stability of the resulting phenoxyl radical, influenced by the electronic effects of other substituents on the ring (like the chloro and anilino groups), is a key determinant of the O-H BDE. pan.olsztyn.pl

| Parameter | Description | Typical Computational Method | Influencing Factors |

| Aqueous Oxidation Potential (Eox) | The tendency of the aniline group to lose an electron in water. | DFT (e.g., M06-2X/6-31+G(d)) with SMD solvation model. acs.org | Electron-donating/withdrawing nature of substituents. |

| O-H Bond Dissociation Free Energy (BDFE) | The energy required to homolytically break the O-H bond of the phenol group. | DFT (e.g., (RO)B3LYP/6-311++G(2df,2p)). mdpi.com | Stability of the resulting phenoxyl radical; intramolecular hydrogen bonding. pan.olsztyn.plresearchgate.net |

This table is illustrative, based on established methods for similar compounds. Specific values for this compound require dedicated computation.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule, providing crucial insights into its reactivity. researchgate.net These maps are generated by calculating the electrostatic potential at the surface of the molecule, typically on an electron density isosurface. nih.gov

In an MEP map, regions of negative electrostatic potential (colored in shades of red and yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netlibretexts.org

For this compound, one would theoretically expect to observe:

Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen and chlorine atoms, as well as the nitrogen atom of the aniline group, due to their lone pairs of electrons. The π-system of the aromatic rings would also exhibit negative potential above and below the plane. nih.govlibretexts.org

Positive Potential (Blue) : Located around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH-) groups, making them potential sites for hydrogen bonding and proton abstraction. libretexts.org

Molecular Modeling for Structure-Reactivity and Structure-Toxicity Relationships

Molecular modeling techniques, particularly Quantitative Structure-Reactivity/Toxicity Relationships (QSRR/QSTR), aim to build mathematical models that correlate a compound's structural features with its reactivity or toxicity. This approach is invaluable for predicting the properties of new or untested chemicals, reducing the need for extensive experimental work.

Quantitative Structure-Reactivity/Toxicity Relationships (QSRR/QSTR) using Quantum Chemical Descriptors

QSTR models are developed by establishing a statistical relationship between a set of calculated molecular descriptors and an observed biological activity, such as toxicity towards an organism. imist.maresearchgate.net For classes of compounds like phenols and anilines, quantum chemical descriptors derived from DFT calculations have proven to be highly effective in building robust predictive models. imist.maresearchgate.net

These descriptors quantify various aspects of the molecule's electronic structure and physicochemical properties. Key descriptors used in QSTR studies of phenols and anilines include:

Energy of the Highest Occupied Molecular Orbital (EHOMO) : Relates to the ability to donate an electron. Higher EHOMO values indicate a greater tendency to be oxidized.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) : Relates to the ability to accept an electron. Lower ELUMO values suggest greater electrophilicity.

HOMO-LUMO Gap (ΔE) : The difference between ELUMO and EHOMO, which is an indicator of chemical reactivity and kinetic stability.

Polarizability (α) : Describes how easily the electron cloud can be distorted by an external electric field.

These descriptors are calculated for a series of related compounds (a "training set") for which experimental toxicity data (e.g., IC50 values) are available. imist.madoi.org Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning techniques like Artificial Neural Networks (ANN) are then used to create a mathematical equation that links the descriptors to the toxicity. imist.maresearchgate.net Studies have shown that for phenols and anilines, ANN models can sometimes provide more effective predictions than MLR models. imist.ma

| Descriptor | Symbol | Physical Significance | Relevance in QSTR |

| HOMO Energy | EHOMO | Electron-donating ability | Correlates with oxidation and reactivity with electrophiles. |

| LUMO Energy | ELUMO | Electron-accepting ability | Correlates with reduction and reactivity with nucleophiles. |

| HOMO-LUMO Gap | ΔE | Chemical reactivity, kinetic stability | A smaller gap suggests higher reactivity. |

| Dipole Moment | µ | Polarity and charge distribution | Influences solubility and intermolecular interactions. |

| Polarizability | α | Deformability of electron cloud | Relates to non-specific interactions and binding. |

This table lists common quantum chemical descriptors used in QSTR modeling for phenolic and anilinic compounds.

Principal Component Analysis (PCA) in Descriptor Correlation

When developing QSRR/QSTR models, a large number of molecular descriptors can be calculated, many of which may be inter-correlated. Using a large set of correlated variables can lead to overfitting and statistically unreliable models. Principal Component Analysis (PCA) is a multivariate statistical technique used to address this issue by reducing the dimensionality of the data. scielo.org.co

PCA transforms the original set of correlated descriptors into a new set of uncorrelated variables called Principal Components (PCs). researchgate.net Each PC is a linear combination of the original descriptors. The first few PCs are chosen to capture the maximum possible variance in the original dataset. imist.ma For instance, in a QSAR study of 42 substituted phenols and anilines, the first three PCs were sufficient to describe 84% of the total information in the data matrix. researchgate.net

By plotting the molecules in the space of the first two or three PCs (a "scores plot"), one can visualize the structure of the data, identify clusters of similar compounds, and detect outliers. europa.eu A corresponding "loadings plot" shows how the original descriptors contribute to each PC, revealing the relationships between them. This allows researchers to select a smaller, more manageable set of independent descriptors for use in subsequent regression analysis (like MLR or ANN), leading to more robust and interpretable QSTR models. imist.mascielo.org.co This process is a crucial first step in many QSAR/QSTR studies involving phenols and anilines. imist.maresearchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. orientjchem.org It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For 4-Anilino-3-chlorophenol, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional moieties: the hydroxyl (-OH) group, the secondary amine (-NH-) group, the carbon-chlorine (C-Cl) bond, and the substituted benzene (B151609) rings. The OH and NH stretching vibrations are typically observed as broad bands in the high-wavenumber region, while vibrations involving the aromatic rings and the C-Cl bond appear in the fingerprint region (below 1500 cm⁻¹). orientjchem.orgtsijournals.com The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents on the aromatic rings.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad peak, position sensitive to hydrogen bonding. orientjchem.org |

| N-H Stretch | Anilino -NH- | 3300 - 3500 | Sharp to medium peak. |

| C-H Stretch | Aromatic | 3000 - 3100 | Multiple weak to medium peaks. |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple sharp peaks, characteristic of the phenyl rings. orientjchem.org |

| O-H Bend | Phenolic -OH | 1390 - 1440 | In-plane deformation. orientjchem.org |

| C-O Stretch | Phenolic | 1200 - 1260 | Strong intensity peak. orientjchem.org |

| C-N Stretch | Anilino | 1250 - 1350 | Medium to strong peak. |

| C-Cl Stretch | Aryl Halide | 600 - 850 | Position depends on substitution pattern. |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. nanoqam.ca It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (protons). gdckulgam.edu.insavemyexams.com

¹H NMR spectroscopy provides precise information about the number and type of protons in a molecule. uobasrah.edu.iq The spectrum of this compound would be characterized by distinct signals for the protons on the two aromatic rings, as well as singlets for the labile -OH and -NH protons. The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -OH and -NH-) cause an upfield shift.

The splitting of signals (multiplicity) into doublets, triplets, etc., arises from spin-spin coupling between adjacent, non-equivalent protons, providing valuable information about which protons are neighbors in the structure. gdckulgam.edu.in

Table 2: Predicted ¹H NMR Spectral Data for this compound (in a non-polar solvent like CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | 5.0 - 6.0 | Singlet (broad) | 1H |

| Anilino NH | 3.5 - 4.5 | Singlet (broad) | 1H |

| Aromatic H (phenol ring) | 6.7 - 7.2 | Doublet, Doublet, Doublet of Doublets | 3H |

Beyond basic structural elucidation, advanced NMR techniques can probe intermolecular interactions and dynamics in solution. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments detect interactions between protons that are close in space, even if they are not directly connected through bonds. This can establish the existence of intermolecular associations, such as the formation of dimers or larger aggregates of this compound in solution. nih.gov It could also be used to study the conformation of the molecule, for instance, by observing the spatial proximity between protons on the aniline (B41778) and phenol (B47542) rings.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a solution of this compound, DOSY could be used to determine if the compound exists as a monomer or forms larger aggregates through hydrogen bonding or other interactions. nih.gov A change in the diffusion coefficient with concentration would be indicative of such aggregation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. scielo.org.mx

GC-MS is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds in a mixture. scielo.org.mx In the context of this compound, GC-MS would be the method of choice for analyzing its degradation products resulting from environmental or chemical processes. acs.org

The degradation of this compound could yield simpler, more volatile compounds such as 4-chlorophenol (B41353), 3-chloroaniline, phenol, and aniline. acs.orgresearchgate.net In a typical GC-MS analysis, the mixture of degradation products is injected into the gas chromatograph, where the components are separated based on their boiling points and affinity for the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. scielo.org.mx The presence of chlorine is often easily identified due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. researchgate.net

For the analysis of the parent compound this compound, which may have limited volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. unl.ptnih.gov UPLC, a high-pressure version of LC, offers faster analysis times and better resolution. nih.gov

LC-MS/MS (tandem mass spectrometry) is particularly powerful for quantifying trace amounts of the compound in complex matrices like environmental or biological samples. nih.govulisboa.pt The process involves:

Chromatographic Separation: The sample is injected into the LC system, and this compound is separated from other matrix components.

Ionization: The compound eluting from the column is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which keeps the molecule intact. ulisboa.pt

Mass Analysis: The ionized molecule (parent ion) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification and unambiguous confirmation of the compound's presence. nih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of various chemical compounds, including this compound. This method is prized for its high resolution, sensitivity, and accuracy in determining the concentration of a specific analyte within a complex mixture. The principle of HPLC involves the separation of components in a sample as it is passed through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the quantitative analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a more polar solvent mixture, such as methanol-water or acetonitrile-water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the column, leading to longer retention times.

Detailed Research Findings

While specific, publicly available, validated HPLC methods exclusively for this compound are not extensively documented in peer-reviewed literature, methodologies for structurally similar compounds like substituted phenols and anilines provide a strong basis for its analysis. nih.govtandfonline.com Research on the analysis of various substituted phenols has demonstrated the efficacy of C18 columns with UV detection. tandfonline.com For instance, a study on eleven priority substituted phenols utilized a C18 column with a mobile phase gradient and UV detection at 280 nm, achieving good separation and sensitivity. tandfonline.com

Furthermore, for halogenated aromatic compounds, the use of a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity and retention due to specific interactions between the electron-rich aromatic ring of the analyte and the highly fluorinated stationary phase. thermofisher.com The analysis of chlorinated anilines in environmental samples has also been successfully performed using reversed-phase HPLC, often coupled with mass spectrometry for detection, which underscores the suitability of this chromatographic approach. d-nb.info An HPLC method developed for the related compound 3-chloro-4-fluoroaniline (B193440) utilized electrochemical detection, highlighting another sensitive detection option. nih.govresearchgate.net

Based on these established methods for similar compounds, a robust HPLC method for the quantitative analysis of this compound can be proposed. The method would involve a reversed-phase C18 or PFP column, a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with acidified water, and UV detection at a wavelength where the compound exhibits significant absorbance, likely around 280 nm. tandfonline.com The quantification would be achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve.

The following data tables represent typical parameters and expected performance characteristics for such an HPLC method, based on findings for analogous compounds.

Table 1: Hypothesized HPLC Method Parameters for Quantitative Analysis of this compound

| Parameter | Value |

| Chromatographic Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 70-30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Retention Time | ~12.5 min (estimated) |

Table 2: Illustrative Method Validation Data for Quantitative HPLC Analysis

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Derivatives and Specialized Applications in Synthetic Chemistry

Role as Essential Building Blocks in Organic Synthesis

4-Anilino-3-chlorophenol serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecular architectures. ambeed.comchemicalbook.combldpharm.com Its constituent parts—the aniline (B41778), chlorophenol, and the specific substitution pattern—offer multiple reactive sites for a variety of chemical transformations. Organic chemists utilize this compound to introduce the 4-anilino-3-chlorophenyl moiety into larger molecules, a structural motif that is often key to the desired functionality of the final product.

The synthesis of this compound can be achieved through several methods. One common approach involves the reduction of 3-chloro-4-nitrophenol (B188101). chemicalbook.com For instance, treating 3-chloro-4-nitrophenol with iron powder in acetic acid results in the formation of 4-amino-3-chlorophenol (B108459) with a high yield. chemicalbook.com Alternative synthetic routes include the Bamberger rearrangement of N-(2-chlorophenyl)hydroxylamine, though this method can be hindered by the use of expensive catalysts like platinum and the difficulty in preparing the starting material. google.com Another reported method starts from o-chloronitrobenzene, introducing a hydroxyl group in the presence of strong acids and molybdenum salts, but this can lead to a significant number of by-products. google.com

The versatility of this compound as a building block is evident in its use in various condensation and coupling reactions. For example, it can be a key component in the synthesis of complex heterocyclic structures. The presence of the amino and hydroxyl groups allows for sequential or selective reactions to build intricate molecular frameworks.

Intermediates in Pharmaceutical Compound Synthesis (e.g., Anticancer Drugs, Antiviral Agents)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. chemicalbook.compharmacompass.com It is particularly crucial in the development of targeted therapies for cancer and other diseases. google.compatsnap.com

Anticancer Drugs: This compound is a vital precursor for the synthesis of several tyrosine kinase inhibitors (TKIs), a class of drugs that block specific enzymes involved in cancer cell growth and proliferation. chemicalbook.compatsnap.com For instance, it is a key intermediate in the production of Lenvatinib, a medication used to treat certain types of thyroid and liver cancer. chemicalbook.compatsnap.com The synthesis of Lenvatinib involves a condensation reaction between 4-amino-3-chlorophenol hydrochloride and 4-chloro-7-methoxyquinoline-6-carboxamide. google.com

The anilino-quinazoline and anilino-quinoline core structures are prevalent in many EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth-factor receptor 2) inhibitors. nih.gov The design of new 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as dual EGFR/HER2 inhibitors highlights the ongoing importance of the anilino scaffold in the development of novel anticancer agents. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately substituted anilines like this compound.

Furthermore, derivatives of this compound have been explored for their potential as tubulin inhibitors, another important class of anticancer agents. mdpi.com For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity. mdpi.com

Antiviral Agents: The utility of aniline derivatives extends to the synthesis of antiviral compounds. The 4-chloro-3-fluoroaniline (B146274) building block, a related dihalogenated aniline, is used in the synthesis of piperidine (B6355638) derivatives for antiviral treatments. ossila.com This underscores the broader importance of halogenated anilines in medicinal chemistry.

Other Therapeutic Areas: Beyond cancer and virology, this compound and its analogs are valuable in designing and synthesizing drugs for cardiovascular and neurological diseases. google.comchemicalbook.com For instance, 4-amino-3-chlorophenol is a reagent for preparing benzothiazole-based ureas as potential modulators for the treatment of Alzheimer's disease. chemicalbook.com

Precursors for Advanced Functional Materials (e.g., Fluorinated Polyanilines)

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science. Aniline and its substituted counterparts are monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, sensors, and energy storage. nih.gov

While direct evidence for the use of this compound in synthesizing fluorinated polyanilines is not prevalent in the provided search results, the use of a closely related compound, 4-chloro-3-fluoroaniline, as an optimal monomer for synthesizing fluorinated polyanilines via Buchwald-Hartwig amination is noted. ossila.com This suggests that halogenated anilines are valuable precursors for creating advanced functional materials. The incorporation of fluorine atoms into the polymer backbone can significantly alter the electronic properties, solubility, and stability of the resulting polyaniline, leading to materials with enhanced performance characteristics.

The synthesis of polyaniline is often achieved through oxidative polymerization using oxidants like ferric chloride (FeCl3) or persulfates. nih.govresearchgate.net The properties of the resulting polymer can be tuned by the choice of monomer, oxidant, and reaction conditions. The ability to introduce specific substituents like chlorine and a hydroxyl group, as in this compound, offers a pathway to functionalized polyanilines with tailored properties for specific applications.

Environmental Chemistry and Degradation Studies of Chloro Aminophenols

Environmental Occurrence and Fate of Chlorophenols and Chloroanilines

Chlorophenols and chloroanilines are classes of chemical compounds that have been widely used and produced for various industrial and agricultural purposes. Their presence in the environment is primarily linked to human activities. Major sources include effluents from industries that manufacture dyes, pharmaceuticals, pesticides, and polymers. cabidigitallibrary.orgnih.gov Specifically, chlorophenols have been used extensively as biocides, fungicides, and herbicides since the 1930s. nih.govwur.nl Pentachlorophenol (B1679276) (PCP) and tetrachlorophenols, for instance, were historically used as anti-sapstain fungicides in the lumber industry. gov.bc.ca Chloroanilines also enter the environment as degradation products of several common pesticides. epa.gov

The environmental distribution of these compounds is widespread. They have been detected in industrial wastewater, river water, and even drinking water. nih.govepa.gov The chlorination of wastewater that contains high levels of organic matter, such as sewage, can also lead to the formation of chlorophenols. gov.bc.ca Once released, the fate of these compounds is governed by several physical, chemical, and biological processes. gov.bc.ca They are moderately soluble in water and can persist long enough to be transported over considerable distances. who.int

While direct environmental data on 4-Anilino-3-chlorophenol is not abundant, its occurrence is understood as a transient intermediate in the breakdown of other pollutants. For example, it has been identified as a novel intermediate in the aerobic degradation pathway of 2-chloro-4-nitroaniline (B86195) by certain bacteria. plos.orgsemanticscholar.org The half-life of compounds like 4-chloroaniline (B138754) can range from a few hours in surface water to several months in groundwater, indicating variable persistence depending on environmental conditions. nih.govepa.gov Ultimately, these degradation processes can break down chlorophenols and chloroanilines into simpler molecules like carbon dioxide, water, and chloride ions over periods ranging from days to months. gov.bc.ca

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chloro-aminophenols, key abiotic pathways include reactions driven by light (photodegradation) and powerful chemical oxidation techniques.

In sunlit surface waters, a significant degradation pathway for compounds like chlorophenols is photo-oxidation, often facilitated by dissolved organic matter (DOM). researchgate.net DOM, particularly its light-absorbing components (chromophoric DOM or CDOM), acts as a photosensitizer. mdpi.com When CDOM absorbs sunlight, it can become electronically excited, transitioning from its ground state to an excited singlet state and then to a more stable, longer-lived excited triplet state (³DOM*). mdpi.com

These ³DOM* species are potent oxidizing agents that can react with and degrade organic contaminants. mdpi.com The degradation can occur through energy transfer or electron transfer mechanisms. nih.gov Studies on 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that ³DOM* generated from biochar-derived dissolved organic matter (BDOM) can significantly enhance its photodegradation, accounting for a majority of the breakdown. nih.gov The efficiency of this process can be influenced by the concentration and molecular weight of the DOM, with lower molecular weight fractions often showing higher photoactivity. nih.gov Besides direct reaction with ³DOM*, contaminants can also be degraded by other reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are produced during these photochemical processes. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation. nih.gov These methods are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize persistent organic pollutants into less harmful substances like CO₂, H₂O, and inorganic salts. nih.gov

UV/TiO₂/H₂O₂ System: This is a prominent photocatalytic AOP. When titanium dioxide (TiO₂), a semiconductor, is irradiated with UV light, it generates an electron-hole pair. The addition of hydrogen peroxide (H₂O₂) enhances the process by preventing the recombination of the electron-hole pair and generating additional hydroxyl radicals, thereby increasing the degradation efficiency. cabidigitallibrary.org Studies have shown this combined system to be highly effective for the degradation of chlorophenols and chloroanilines. cabidigitallibrary.orgnih.gov For instance, the degradation of p-chlorophenol was found to follow pseudo-first-order kinetics, with the rate constant for the H₂O₂/TiO₂/UV system being significantly higher than that of direct photolysis (UV alone) or systems with only one other component. nih.gov The process is most effective under acidic conditions, with a pH of 4 being identified as optimal in some studies. ijcea.org

| Compound | Half-Life (hours) |

|---|---|

| 4-Chlorophenol (B41353) (4CP) | 8.7 |

| 2,4-Dichlorophenol (DCP) | 7.1 |

| 2,4,6-Trichlorophenol (TCP) | 4.5 |

| Pentachlorophenol (PCP) | 3.3 |

Data sourced from studies on combined photochemical-biological degradation. nih.govlu.se

Fenton Reaction: The classic Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals. nih.gov This homogeneous process is highly effective but is typically restricted to acidic pH ranges to prevent the precipitation of iron sludge. nih.gov Heterogeneous Fenton-like systems, using solid iron sources like zero-valent iron (ZVI), have been developed to overcome this limitation. nih.gov For example, a sequential treatment using ZVI reduction followed by Fenton oxidation has proven effective for degrading p-chloronitrobenzene. nih.goviwaponline.com In this process, the nitro group is first reduced to an amino group, forming p-chloroaniline, which is then more susceptible to oxidation by the Fenton process. nih.goviwaponline.com The Fe²⁺ ions required for the Fenton reaction are conveniently supplied by the corrosion of the ZVI. nih.goviwaponline.com Other Fenton-like systems use persulfate (S₂O₈²⁻) activated by catalysts like Fe-Mn oxide composites, which can generate sulfate (B86663) radicals (SO₄•⁻) in addition to •OH, achieving high degradation rates for p-chloroaniline over a broad pH range. mdpi.com

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of complex organic molecules by living organisms, primarily microorganisms. This natural attenuation process is a crucial mechanism for removing pollutants like chloro-aminophenols from the environment.

A variety of bacterial species have demonstrated the ability to degrade chlorophenols and chloroanilines, often utilizing them as a source of carbon and energy.

Rhodococcus sp. : Strains of Rhodococcus are particularly versatile in their metabolic capabilities. Notably, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline (2-C-4-NA) by using it as its sole source of carbon, nitrogen, and energy. plos.orgsemanticscholar.org The degradation pathway begins with an oxidative hydroxylation reaction, mediated by a flavin-dependent monooxygenase, which transforms 2-C-4-NA into the novel intermediate This compound (4-A-3-CP). plos.orgsemanticscholar.org This intermediate is then further transformed into 6-chlorohydroxyquinol. plos.orgsemanticscholar.org Other Rhodococcus species have also been identified that can degrade various dichloroaniline isomers. jmb.or.kr

Pseudomonas sp. : Members of the genus Pseudomonas are well-known for their ability to break down aromatic compounds. Pseudomonas sp. strain CF600 can co-metabolically degrade monochlorophenols (2-CP, 3-CP, and 4-CP) in the presence of other growth substrates like phenol (B47542). nih.gov The degradation pathway typically involves the hydroxylation of the chlorophenol to form a chlorocatechol, which is then processed further. nih.gov Similarly, Pseudomonas sp. strain B13 is a key organism in mixed microbial communities that can achieve complete degradation of synthetic sewage containing 4-chlorophenol. nih.govasm.org

| Bacterial Species | Substrate Degraded | Key Intermediate/Product | Reference |

|---|---|---|---|

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline | This compound | plos.orgsemanticscholar.org |

| Pseudomonas sp. CF600 | Monochlorophenols (co-metabolism) | Chlorocatechols | nih.gov |

| Pseudomonas sp. B13 | 4-Chlorophenol | Chlorocatechol | nih.gov |

| Rhodococcus sp. T1-1 | 3,5-Dichloroaniline | Phenol | jmb.or.kr |

| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol | Hydroxyquinol | nih.gov |

The microbial degradation of aromatic compounds relies on a series of specific enzymatic reactions. A critical step in many of these pathways is the cleavage of the aromatic ring, which is catalyzed by enzymes called dioxygenases. nih.gov

Catechol Dioxygenases: After an initial hydroxylation step that converts a chlorophenol or chloroaniline to a corresponding chlorocatechol, this intermediate becomes the substrate for a ring-cleavage dioxygenase. nih.govfrontiersin.org There are two main types:

Catechol 1,2-dioxygenase (Intradiol cleavage): This enzyme cleaves the aromatic ring between the two hydroxyl groups, following an ortho-cleavage pathway. mdpi.com

Catechol 2,3-dioxygenase (Extradiol cleavage): This enzyme cleaves the ring adjacent to one of the hydroxyl groups, initiating a meta-cleavage pathway. asm.orgnih.gov

In the degradation of 2-C-4-NA by Rhodococcus sp. MB-P1, the transformation of the intermediate this compound is believed to involve a dioxygenase that removes the amino group and leads to the formation of 6-chlorohydroxyquinol. plos.org Many bacteria that degrade chloroanilines and chlorophenols, including strains of Pseudomonas, utilize one or both of these pathways. nih.govnih.govfrontiersin.org For instance, in mixed microbial cultures adapted to high loads of chlorophenols, the initial meta-cleavage activity can be replaced by more efficient ortho-cleavage activity. nih.govasm.org The activity of these enzymes is a key factor in the successful bioremediation of sites contaminated with chloroaromatic compounds. nih.govnih.gov

Cometabolic Degradation Enhancement

Cometabolism is a phenomenon in which microorganisms degrade a substance that they cannot use as a primary energy or carbon source, provided that another growth-promoting substrate is present. chinayyhg.comnih.gov This process is particularly relevant for the environmental fate of persistent xenobiotic compounds like chloro-aminophenols, which may resist direct microbial metabolism. chinayyhg.com The degradation of the non-growth substrate (the cometabolite) is facilitated by enzymes and cofactors produced by the microbial community during the metabolism of the primary substrate. nih.gov In aquatic environments, the constant availability of naturally occurring organic matter can create conditions favorable for cometabolic processes. chinayyhg.com

Research has demonstrated that the presence of a suitable co-substrate can significantly enhance the biodegradation of chlorinated phenols. For instance, the degradation of recalcitrant chlorophenols, such as 3,5-dichlorophenol (B58162) and 3,4,5-trichlorophenol, was successfully achieved when a highly chlorinated pentachlorophenol (PCP) was used as a cometabolite. chinayyhg.com Similarly, studies on 4-chlorophenol (4-CP) have shown that its transformation by Comamonas testosteroni is greatly enhanced in the presence of phenol as a growth substrate. researchgate.net The addition of glucose as a secondary carbon and energy source can further boost this cometabolic transformation. researchgate.net

The effectiveness of a co-substrate can depend on its chemical structure relative to the target compound. In studies with Pseudomonas sp. CF600, phenol was found to be a highly effective co-substrate for the complete degradation of 4-CP. nih.gov Other compounds like sodium benzoate (B1203000) and 4-hydroxybenzoic acid have also been shown to stimulate the biotransformation of monochlorophenols. nih.gov The mechanism often involves the induction of specific enzymes, such as dioxygenases, that are capable of initiating the breakdown of the chlorinated aromatic ring. nih.gov

A study on Rhodococcus DCB-5 revealed the cometabolic degradation of 4-chloroaniline when 4-chlorophenol was used as the growth substrate. nih.gov Under optimal conditions (pH 7 and 35°C), the bacterium completely degraded 50 mg/L of 4-chlorophenol while also achieving a 65.82% degradation of 100 mg/L of 4-chloroaniline. nih.gov Genomic and transcriptomic analyses identified that 4-chlorophenol induced the expression of genes, including one related to aniline (B41778) dioxygenase, which facilitated the breakdown of 4-chloroaniline. nih.gov This finding is highly relevant for a compound like this compound, which contains both a chlorophenol and an aniline moiety. Furthermore, research on Rhodococcus sp. strain MB-P1 has identified 4-amino-3-chlorophenol (B108459) as a key metabolite in the degradation pathway of 2-chloro-4-nitroaniline, demonstrating the microbial capacity to transform compounds with this specific substitution pattern. plos.org

Interactive Table: Cometabolic Degradation of Chlorinated Aromatic Compounds

| Microorganism | Target Pollutant | Co-substrate | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Rhodococcus DCB-5 | 4-chloroaniline (100 mg/L) | 4-chlorophenol (50 mg/L) | 65.82% | nih.gov |

| Comamonas testosteroni | 4-chlorophenol | Phenol & Glucose | Enhanced transformation | researchgate.net |

| Pseudomonas sp. CF600 | 4-chlorophenol (130 mg/L) | Phenol | Complete degradation | nih.gov |

| Photosynthetic Bacteria | 4-chlorophenol | Glucose (3.0 g/L) | 96.99% after 6 days | tandfonline.com |

Removal and Treatment Technologies from Aquatic Environments

Nanofiltration Membrane Application

Nanofiltration (NF) is a pressure-driven membrane separation technology that has emerged as a promising method for removing organic micropollutants, including chloro-aminophenols, from aquatic environments. mdpi-res.commdpi.com The process operates at lower pressures than reverse osmosis (RO) and is effective in retaining divalent salts and larger organic molecules, making it suitable for water treatment applications. mdpi.comiwaponline.com The removal mechanism in nanofiltration involves a combination of size exclusion (sieving) and physicochemical interactions between the solute, solvent, and the membrane surface, such as electrostatic repulsion and hydrophobic interactions. mdpi-res.com

The effectiveness of nanofiltration for removing compounds structurally related to this compound, such as aniline and chlorophenols, has been demonstrated in several studies. Polyamide thin-film composite membranes are commonly used for this purpose. nih.gov Research on the removal of aniline from aqueous solutions using polyamide membranes (NF97 and NF99HF) showed that rejection rates are influenced by operational variables like applied pressure, feed concentration, and pH. nih.gov A comparative study concluded that the rejection efficiency for aniline followed the order: HR98PP (RO) > NF97 > DESAL3B (RO) > SEPA-MS05 (RO) > NF99HF. nih.gov

For chlorophenols, the NF-97 polyamide membrane was studied for its ability to remove 4-chlorophenol, among other derivatives. researchgate.net The commercial NF-270 membrane, a semi-aromatic polyamide membrane, has also been documented as an effective tool for eliminating phenolic micropollutants from water, with removal degrees for phenol exceeding 51%, depending on the water matrix and operating conditions. researchgate.net Studies using various commercial NF membranes (including NF90, NF270, NFX, and TS80) have confirmed high retention rates (generally around 90%) for a range of organic micropollutants. mdpi.com The NF90 and TS80 membranes, in particular, have shown promising performance in removing pollutants. mdpi.com The efficiency of these membranes can be affected by the presence of other substances, such as calcium ions, which can reduce the membrane's negative charge and thus its rejection capability through a decrease in electrostatic repulsion. mdpi-res.com

Interactive Table: Performance of Nanofiltration Membranes for Removal of Related Organic Pollutants

| Membrane Type | Target Pollutant | Rejection/Removal Efficiency | Key Operating Conditions | Reference |

|---|---|---|---|---|

| Polyamide NF97 | Aniline | High (ranked second among 5 membranes) | Varied pressure, concentration, pH | nih.gov |

| Polyamide NF99HF | Aniline | Moderate (ranked fifth among 5 membranes) | Varied pressure, concentration, pH | nih.gov |

| Polyamide NF-270 | Phenols | >51% | Transmembrane pressure ~10 bar | researchgate.net |

| Polyamide NF90 | Organic Micropollutants | ~90% | Cross-flow filtration | mdpi.com |

Supramolecular Chemistry and Intermolecular Recognition

Hydrogen Bonding Networks in Crystalline Architectures (e.g., [O-H...N-H]2 Tetramer Synthons)

In the crystalline state, the primary organizing force for aniline-phenol systems is the robust hydrogen bond. The interaction between the hydroxyl group (-OH) of the phenol (B47542) and the amino group (-NH) of the aniline (B41778) leads to the formation of highly stable, cyclic supramolecular synthons. A predominant and well-characterized synthon in such systems is the [O-H...N-H]2 tetramer. nih.govresearchgate.net This arrangement consists of two molecules of 4-anilino-3-chlorophenol (acting as both phenol and aniline moieties) or a cocrystal of a phenol and an aniline.

In a hypothetical homomeric crystal of this compound, molecules would arrange to form a cyclic, four-component assembly held together by a cooperative network of hydrogen bonds. Specifically, the phenolic hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of a neighboring molecule's amino group. Concurrently, a hydrogen atom from that same amino group donates to the phenolic oxygen of another molecule. This pattern repeats to close the ring, creating a tetrameric structure. This synthon is a powerful tool in crystal engineering due to its stability and predictability. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Parameters in Aniline-Phenol Systems

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O-H···N | 2.7 - 3.0 | 160 - 180 |

Note: Data is generalized from typical aniline-phenol cocrystal structures.

π-Stacking Interactions in Aniline-Phenol Cocrystal Systems

While hydrogen bonding provides the primary framework, π-stacking interactions between the aromatic rings of the aniline and phenol moieties are crucial for stabilizing the extended three-dimensional structure. mdpi.com In the case of this compound, both the phenyl ring derived from aniline and the chlorophenol ring are electron-rich π-systems capable of engaging in these interactions.

Table 2: Typical Geometries of π-Stacking Interactions

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|

| Parallel-Displaced | 3.3 - 3.8 | < 10 |

Note: Values are typical for aromatic systems found in molecular crystals.

Self-Assembly and Cocrystallization Phenomena

The principles of hydrogen bonding and π-stacking drive the self-assembly of this compound into ordered supramolecular structures. nih.gov This process is a spontaneous organization of molecules into a stable, non-covalently bonded arrangement. Crystal engineering utilizes these predictable interactions to design multicomponent crystals, or cocrystals, with desired properties. nih.gov

Cocrystallization involves introducing a second molecule (a coformer) that can participate in the intermolecular recognition events. For this compound, a suitable coformer could be another hydrogen bond donor or acceptor that complements its existing functional groups. The formation of these cocrystals is governed by the relative strength and favorability of the synthons that can be formed between the different components versus the synthons formed in the homomeric crystals of the individual components. The stability of the resulting crystal lattice is a balance between the strong, directional hydrogen bonds and the weaker, but numerous, van der Waals and π-stacking forces. mdpi.com

Solution-Phase Association Dynamics and Aggregate Formation

The process of supramolecular assembly is not limited to the solid state and begins in solution. Studies on similar aniline-phenol systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have shown that association occurs even in dilute solutions. nih.govresearchgate.net For this compound in a non-polar solvent, molecules would first associate via hydrogen bonding to form the fundamental tetrameric aggregates. nih.govresearchgate.net

As the concentration increases, these primary aggregates can then associate further through π-stacking interactions. nih.govresearchgate.net Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to monitor the increase in the effective size of the molecular aggregates in solution as the concentration is raised. nih.govresearchgate.net This sequence establishes a clear pathway from individual molecules to small, hydrogen-bonded clusters, and finally to larger stacked assemblies, which are the precursors to nucleation and crystal growth. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Q. What are the recommended methodologies for synthesizing 4-Anilino-3-chlorophenol, and how can structural purity be validated?

Synthesis typically involves coupling 3-chlorophenol with aniline derivatives under controlled conditions. Key steps include:

- Amination : Reacting 3-chlorophenol with aniline in the presence of a coupling agent (e.g., Pd catalysts or acid-mediated conditions).

- Purification : Use column chromatography or recrystallization to isolate the product.

- Structural Validation :

Q. How can researchers optimize analytical methods for detecting this compound in environmental samples?

- Chromatography : Use reversed-phase HPLC with UV detection (λ ~270 nm, based on phenolic absorption).

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte.

- Validation : Calibrate against certified reference standards (e.g., from Sigma-Aldrich or Cayman Chemical) to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Control : Use fume hoods, gloves, and lab coats to minimize inhalation or skin contact.

- Waste Disposal : Neutralize with alkaline solutions before incineration to prevent environmental release.

- Emergency Measures : Absorb spills with diatomaceous earth; avoid flushing into water systems .

Advanced Research Questions

Q. How do reaction kinetics and radical mechanisms influence the catalytic degradation of this compound in Fenton-like systems?

- Kinetic Modeling : Pseudo-first-order kinetics (e.g., rate constant k = 0.11 min⁻¹ at pH 3.0) are observed in Fe₃O₄/CeO₂ systems, with hydroxyl radicals (•OH) as the primary oxidants .

- Mechanistic Insights :

- Surface-bound •OH (*OHads) forms via Fe²⁺/Ce³⁺ activation of H₂O₂.

- Leached Fe ions contribute to free •OH (*OHfree) in bulk solution.

- Contradictions : Discrepancies in degradation efficiency may arise from competing scavengers (e.g., Cl⁻) or pH-dependent catalyst stability .

Q. What computational approaches are effective in predicting the toxicity and environmental persistence of this compound?

Q. How can contradictions in experimental data (e.g., conflicting degradation rates) be systematically resolved?

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

- XPS (X-ray Photoelectron Spectroscopy) : Identify oxidation states of nitrogen (anilino group) and chlorine.

- FTIR-ATR : Detect functional groups (e.g., N-H stretching at ~3400 cm⁻¹).

- ESR Spectroscopy : Capture radical intermediates during redox reactions .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.